molecular formula C12H25ClN2O2 B3060068 Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride CAS No. 1609407-10-4

Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride

Cat. No.: B3060068
CAS No.: 1609407-10-4
M. Wt: 264.79
InChI Key: CCWSFFONYNNMEL-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride” seems to be a complex organic compound. It likely contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a carboxylate ester group. The “tert-butyl” indicates a tertiary butyl group attached to the molecule .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized from amino acids or their derivatives. For example, tert-butyl glycinate can be synthesized from glycine and ethyl tert-butyl ester under acid catalysis .

Scientific Research Applications

Decomposition and Environmental Applications

  • Decomposition of Methyl Tert-Butyl Ether : A study focused on the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride, using a cold plasma reactor. This method demonstrated potential for decomposing and converting MTBE into less harmful substances, showing a broader application of tert-butyl compounds in environmental remediation (Hsieh et al., 2011).

Synthetic Applications and Chemical Analysis

  • Synthetic Phenolic Antioxidants : Although this study primarily discusses synthetic phenolic antioxidants, the methodologies and analytical techniques mentioned could be applicable to the study and analysis of this compound, particularly in understanding its environmental occurrence, fate, and potential toxicity (Liu & Mabury, 2020).

Biodegradation and Environmental Fate

  • Biodegradation of Ethyl Tert-Butyl Ether : Insights into the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) could inform studies on similar tert-butyl compounds, including this compound. Understanding the microbial degradation pathways may help assess the environmental impact of tert-butyl compounds (Thornton et al., 2020).

Safety and Hazards

While specific safety data for this compound is not available, similar compounds often require careful handling. They may be harmful if swallowed, cause skin and eye irritation, and may be harmful to aquatic life .

Mechanism of Action

Target of Action

It has been suggested that this compound may be used as a probe for nmr studies of macromolecular complexes .

Mode of Action

The mode of action of Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride is not well-documented. It’s important to note that the mode of action of a compound is typically determined by its interaction with its target. Given the potential use of this compound in NMR studies, it may interact with macromolecular complexes in a way that facilitates their analysis .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)azepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13;/h10H,4-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWSFFONYNNMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-10-4
Record name 1H-Azepine-1-carboxylic acid, 2-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
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